molecular formula C13H13ClN4 B1652432 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439899-11-2

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Cat. No.: B1652432
CAS No.: 1439899-11-2
M. Wt: 260.72
InChI Key: CGXNWFVFZAILHE-UHFFFAOYSA-N
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Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a phenyl group at the 3-position and a methanamine group at the 6-position. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, commercial availability, or efficacy in early-stage studies .

Properties

IUPAC Name

(3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4.ClH/c14-8-10-6-7-12-15-16-13(17(12)9-10)11-4-2-1-3-5-11;/h1-7,9H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXNWFVFZAILHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-11-2
Record name 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclocondensation of N-Tosylhydrazones with Pyridine Derivatives

A foundational approach involves the reaction of N-tosylhydrazones with substituted pyridines. For example, 3-phenyl-triazolo[4,3-a]pyridine (3a) is synthesized via iodine-mediated oxidative cyclization.

  • Reagents : N-Tosylhydrazones (1 equiv), 3-methylpyridine (2 equiv), iodine (20 mol%), TBHP (2 equiv).
  • Conditions : Dichloromethane (DCM), room temperature, 2 hours.
  • Yield : 85%.

Mechanistic Insight :
The reaction proceeds through radical-mediated dehydrogenation, where iodine and TBHP facilitate the formation of a triazole ring via C–N bond formation. The phenyl group at position 3 originates from the aryl substituent of the N-tosylhydrazone.

Alternative Dehydration Strategies

Patent WO2014210042A2 discloses thiophosphetane-mediated dehydration of hydrazides to form triazolo[4,3-a]pyridines.

  • Reagents : Hydrazide intermediates, thiophosphetane, phosphorus(V) dehydrating agents.
  • Conditions : Base-assisted, low pH (to favor oxophilic P(III) intermediates).
  • Advantage : High regioselectivity and optical purity (up to 99.5% ee).

Functionalization at Position 6: Methanamine Installation

Bromination Followed by Nucleophilic Amination

Position-selective bromination of the triazolo[4,3-a]pyridine core precedes amination.

  • Step 1 : Bromination using NBS (N-bromosuccinimide) in DMF at 80°C.
  • Step 2 : Nucleophilic substitution with ammonia in THF, yielding the methanamine derivative.
  • Yield : 68–73% (over two steps).

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of a 6-keto intermediate:

  • Reagents : 6-Keto-triazolo[4,3-a]pyridine, ammonium acetate, NaBH3CN.
  • Conditions : Methanol, 60°C, 12 hours.
  • Purity : >95% (HPLC).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt:

  • Procedure : Dissolve 3-phenyl-triazolo[4,3-a]pyridin-6-yl-methanamine in ethanol, add 1M HCl dropwise, precipitate with diethyl ether.
  • Characterization :
    • Melting Point : 212–213°C (decomp.).
    • XRD : Monoclinic crystal system, confirming salt formation.

Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.67 (s, 1H, triazole-H), 7.92–7.57 (m, 5H, phenyl-H), 4.21 (s, 2H, CH2NH2), 3.05 (br s, 2H, NH2).
  • 13C NMR : 149.1 (triazole-C), 130.6–121.9 (phenyl-C), 44.3 (CH2NH2).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H2O:MeCN), purity >99%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Iodine/TBHP Cyclization 85% 98% Moderate
Thiophosphetane Dehydration 90% 99.5% High
Reductive Amination 73% 95% Low

Key Observations :

  • Thiophosphetane-mediated dehydration offers superior enantiomeric excess, critical for pharmaceutical applications.
  • Iodine/TBHP is cost-effective but requires stringent control over radical intermediates.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing formation oftriazolo isomers is mitigated by electron-deficient pyridine substrates.
  • Amine Protection : Boc-protected intermediates improve stability during halogenation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine hydrochloride group (-CH<sub>2</sub>NH<sub>2</sub>·HCl) undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides, with yields exceeding 75% in DMF at 60°C .

Table 1: Representative substitution reactions

ReactantProductConditionsYieldSource
CH<sub>3</sub>IN-Methyl-methanamine derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 25°C82%
AcClAcetylated amideDMF, 60°C, 2h78%

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at the para position due to electron-donating resonance effects from the triazole nitrogen. Key reactions include:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group, with regioselectivity confirmed via <sup>1</sup>H NMR .

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields sulfonic acid derivatives .

Cross-Coupling Reactions

The triazolo[4,3-a]pyridine core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> to form biaryl derivatives (88% yield) .

  • Sonogashira : Coupling with terminal alkynes (e.g., 4-ethylnylanisole) produces alkynylated analogs (61% yield) .

Table 2: Cross-coupling reaction data

Coupling TypePartner ReagentCatalystYieldSource
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>88%
Sonogashira4-EthynylanisolePd(PPh<sub>3</sub>)<sub>4</sub>61%

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with carbonyl compounds:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms imines, which cyclize under acidic conditions to yield tetracyclic derivatives .

  • Triazole Ring Expansion : Reaction with nitriles in the presence of N-chlorosuccinimide (NCS) generates larger heterocycles (e.g., triazolo[1,5-a]pyridines) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

  • Deprotonation : Treatment with NaOH liberates the free amine, which reacts with electrophiles (e.g., CS<sub>2</sub>) to form dithiocarbamates.

  • Salt Metathesis : Anion exchange with AgNO<sub>3</sub> produces the nitrate salt, enhancing solubility in polar solvents .

Hydrogen Bonding and Crystal Engineering

X-ray crystallography of analogs reveals extensive hydrogen bonding between the triazole N-H and chloride ions, stabilizing supramolecular architectures . This property is exploited in crystal engineering to design co-crystals with improved thermal stability (>200°C) .

Scientific Research Applications

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Triazolo[4,3-a]pyridine Phenyl (3-position), methanamine (6) C₁₃H₁₃ClN₄ 272.72 Discontinued; hydrochloride salt form
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride Triazolo[4,3-a]pyridine Methyl (6), methanamine (3) C₈H₁₀Cl₂N₄ 233.10 >97% purity; dihydrochloride salt
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazine 4-Methoxyphenyl (3), ethanamine (6) C₁₄H₁₅N₅O₂ 285.30 Pyridazine core; safety data available
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Triazolo[4,3-b]pyridazine Phenyl (6), methanamine (3) C₁₂H₁₁N₅ 225.25 Pyridazine core; multiple synonyms
(3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride Triazolo[4,3-a]pyridine Isopropyl (3), methanamine (6) C₁₀H₁₅ClN₄ 226.71 Bulky isopropyl substituent
6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 3-Chlorophenyl (6) C₉H₅ClN₄S 248.69 Thiadiazole core; chlorine substituent

Key Differences and Implications

Core Heterocyclic Ring
  • Triazolo[4,3-a]pyridine (target compound): The pyridine ring contributes to aromatic π-π interactions, enhancing binding to biological targets.
  • Triazolo[3,4-b]thiadiazole (): The sulfur atom in thiadiazole may enhance electron-withdrawing effects, altering redox properties and metabolic stability.
Substituent Effects
  • Phenyl vs. Methyl/Isopropyl: The phenyl group in the target compound provides planar hydrophobicity, favoring interactions with aromatic residues in enzymes.
  • Chlorine and Methoxy Groups : Chlorine () increases electronegativity and lipophilicity, while methoxy () enhances solubility through hydrogen bonding.
Salt Forms and Purity
  • The target compound’s hydrochloride salt () and the dihydrochloride analog () highlight the role of counterions in solubility. The dihydrochloride form may offer superior aqueous solubility but could complicate formulation.

Pharmacological Considerations

  • Triazolo[4,3-a]pyridine analogs (e.g., ) are often explored as kinase inhibitors or CNS agents due to their balanced lipophilicity.
  • Pyridazine/thiadiazole derivatives () may exhibit altered target selectivity due to electronic effects.

Biological Activity

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings, including case studies where applicable.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4HClC_{13}H_{12}N_4\cdot HCl with a molecular weight of 260.72 g/mol. The compound features a triazolo-pyridine structure which is known for various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, one study highlighted the antichlamydial activity of triazole derivatives, suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens like Chlamydia . The presence of electron-withdrawing groups was found to be crucial in enhancing the activity of these compounds.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound 11Antichlamydial128 μg/mL
Compound 40AntichlamydialActive at lower concentrations

Cytotoxicity and Safety

While exploring the safety profile of this compound, it was noted that acute toxicity data were not available . However, safety data sheets recommend precautions such as avoiding contact with skin and eyes and using protective equipment during handling.

The mechanisms through which triazolo-pyridine derivatives exert their biological effects often involve interaction with specific biological targets. For example, compounds with similar structures have been shown to inhibit key enzymes or disrupt cellular processes in pathogens . The structural diversity allows for tailored interactions that can lead to enhanced selectivity and potency.

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the synthesis and evaluation of various triazole derivatives, it was found that those with specific substitutions exhibited superior antimicrobial activity compared to standard treatments. The study emphasized the importance of structural modifications in enhancing biological activity against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that introducing specific functional groups significantly altered the biological activity profile of triazolo-pyridine compounds. For instance, the addition of a trifluoromethyl group was linked to increased potency against certain bacterial strains .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride?

The compound can be synthesized via oxidative ring closure of a hydrazine intermediate. A representative method involves reacting a substituted pyridin-2-amine with a benzaldehyde derivative to form a hydrazone, followed by oxidation with sodium hypochlorite (NaOCl) in ethanol at room temperature. This green chemistry approach yields the triazolopyridine core in ~73% isolated yield after 3 hours . Alternative methods may involve transition metal catalysis or other oxidants like DDQ, but NaOCl is preferred for reduced environmental toxicity .

Q. How can the structure of this compound be characterized experimentally?

  • X-ray crystallography : Resolve bond lengths, angles, and packing motifs. For example, related triazolopyridines show mean C–C bond lengths of 1.39 Å and dihedral angles <5° between fused rings .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environment. Aromatic protons typically appear δ 7.2–8.5 ppm, while methanamine protons resonate near δ 3.5–4.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₆ClN₅ requires m/z 325.1092) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar triazolopyridines:

  • GHS hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .
  • Spill management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies on analogous triazolopyridines reveal:

  • Electron-deficient triazole rings with HOMO-LUMO gaps ~4.5 eV, suggesting potential for charge-transfer interactions .
  • Substituent effects: Electron-withdrawing groups (e.g., halogens) lower LUMO energy, enhancing electrophilicity .
  • Solvent modeling (PCM): Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates during cyclization .

Q. What structure-activity relationships (SAR) govern its pharmacological potential?

The [1,2,4]triazolo[4,3-a]pyridine scaffold is associated with:

  • Antimicrobial activity : Substitution at C-3 (phenyl groups) enhances lipophilicity, improving membrane penetration .
  • CNS modulation : Benzodiazepine analogs (e.g., estazolam) show affinity for GABAₐ receptors, suggesting possible neuroactive properties .
  • Enzyme inhibition : Methyl or trifluoromethyl substituents at C-6 increase steric bulk, potentially blocking catalytic sites .

Q. What analytical strategies are used for impurity profiling?

  • HPLC : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .
  • LC-MS/MS : Identify trace impurities (e.g., des-chloro byproducts) via fragmentation patterns (e.g., m/z 289.08 for dehydrohalogenated species) .
  • Reference standards : Compare retention times and spectra against certified impurities (e.g., dihydrochloride salts) .

Q. How can reaction conditions be optimized for scalability and sustainability?

  • Solvent selection : Ethanol (green solvent) reduces toxicity vs. DCM or DMF .
  • Catalyst-free oxidation : NaOCl eliminates need for heavy metals (e.g., CrO₃), minimizing waste .
  • Temperature control : Room-temperature reactions (20–25°C) prevent thermal decomposition of methanamine groups .

Q. What stability studies are critical for long-term storage?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for hydrolysis (e.g., methanamine cleavage) .
  • Light sensitivity : UV-visible spectroscopy tracks photodegradation; store in amber glass under inert gas (N₂/Ar) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Reactant of Route 2
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

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